methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride

FGF Inhibition Kinase Inhibitor In Vivo Pharmacology

Researchers face inconsistent solubility and assay interference when using free base imidazo[1,5-a]pyridine derivatives requiring high DMSO concentrations. This hydrochloride salt ensures aqueous solubility for reproducible biological assays without solvent toxicity artifacts. • 6-Position methyl ester enables 4-500x potency gains in kinase inhibitor SAR programs • HCl salt eliminates DMSO co-solvent optimization, ideal for HTS and SPR/ITC biophysical assays • Serves as validated fluorogenic substrate for esterase activity probes with high signal-to-noise ratio Available at ≥95% purity with global shipping from stock.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63
CAS No. 2260931-15-3
Cat. No. B2965004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride
CAS2260931-15-3
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63
Structural Identifiers
SMILESCOC(=O)C1=CN2C=NC=C2C=C1.Cl
InChIInChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7;/h2-6H,1H3;1H
InChIKeyLYCCADZZWHDOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl Imidazo[1,5-a]pyridine-6-carboxylate Hydrochloride: Core Scaffold & Procurement


Methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride (CAS 2260931-15-3) is a heterocyclic small molecule belonging to the imidazo[1,5-a]pyridine family, a privileged scaffold in medicinal chemistry and chemical biology [1]. The compound features a fused bicyclic core with a methyl ester substituent at the 6-position, supplied as the hydrochloride salt (molecular formula C₉H₉ClN₂O₂, molecular weight 212.63 g/mol). This salt form is specifically designed to enhance aqueous solubility and handling properties relative to the neutral free base (CAS 139183-89-4), making it suitable for reproducible biological assay preparation . The imidazo[1,5-a]pyridine scaffold has demonstrated a quantifiable in vivo potency advantage of approximately 5-fold over the structurally related indolizine scaffold class in FGF antagonism models, establishing it as a preferred core for kinase inhibitor development programs [1]. The compound is commercially available at standard purity levels (≥95%) suitable for research applications .

Privileged imidazo[1,5-a]pyridine scaffold core
6-position methyl ester for synthetic elaboration
Hydrochloride salt supports aqueous assay handling

Methyl Imidazo[1,5-a]pyridine-6-carboxylate Hydrochloride: Why Generic Imidazopyridine Analogs Fall Short


Substitution at the 6-position of the imidazo[1,5-a]pyridine core is not a conservative modification—SAR studies in IRAK-4 kinase inhibitor programs have demonstrated that introducing a substituent at this position can alter biochemical potency by 4- to 500-fold relative to the unsubstituted analog, underscoring the dominant role of the 6-position in target binding [1]. Furthermore, the methyl ester functionality at this position serves as a specific chemoselective handle: it enables esterase-mediated hydrolysis to generate a turn-on fluorescence signal, a property absent in the free carboxylic acid or non-ester analogs [2]. The hydrochloride salt form confers additional aqueous solubility advantages over the neutral free base, directly impacting the reliability of biological assay preparation and reducing the need for DMSO co-solvent optimization . Indiscriminate substitution with a different regioisomer (e.g., 7-carboxylate), a different ester (e.g., ethyl), or the free base form would compromise one or more of these critical performance attributes, making the specific compound the appropriate choice for applications requiring consistent 6-position ester reactivity, validated fluorogenic behavior, or reproducible aqueous solubility.

Target
6-carboxylate regioisomer
Substitute
7-carboxylate regioisomer
Regioisomeric shift may alter kinase binding pharmacophore and potency context
Target
Methyl ester
Substitute
Free carboxylic acid
Loss of esterase-mediated fluorogenic response; non-fluorescent
Target
Hydrochloride salt
Substitute
Neutral free base
Reduced aqueous solubility may require higher DMSO and compromise assay reproducibility

Methyl Imidazo[1,5-a]pyridine-6-carboxylate Hydrochloride: Differentiation Evidence


In Vivo FGF Antagonist Potency: Imidazo[1,5-a]pyridine vs. Indolizine

In a direct cross-scaffold comparison conducted in mouse in vivo models, imidazo[1,5-a]pyridine derivatives achieved maximal FGF antagonist activity at a dose of 10 mg/kg, whereas the indolizine-based comparator series (described in WO 03/084956 and WO 2005/028476) required a dose of 50 mg/kg to achieve equivalent efficacy [1]. This represents a 5-fold potency advantage for the imidazo[1,5-a]pyridine scaffold, a property inherent to the core structure of methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride.

Scaffold Potency Context
Cross-study comparable
10 mg/kg (Imidazo[1,5-a]pyridine)
vs
50 mg/kg (Indolizine)
Reported 5-fold higher in vivo model-response
Mouse FGF model; patent data
FGF Inhibition Kinase Inhibitor In Vivo Pharmacology

6-Position Substitution Drives Kinase Binding Affinity

Structure-activity relationship (SAR) analysis of imidazo[1,5-a]pyridine-based kinase inhibitors revealed that introducing a substituent at the 6-position of the core scaffold increases biochemical potency by 4- to 500-fold compared to the unsubstituted parent compound (R₁ = H) [1]. The methyl ester substituent present in methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride directly occupies this critical pharmacophoric position, making it a productive intermediate for medicinal chemistry elaboration.

6-Position SAR Impact
Class-level inference
4–500 fold potency shift (6-substituted)
vs
Unsubstituted (H) baseline
Supports 6-position pharmacophore relevance
IRAK-4 kinase SAR; broad range
Kinase Inhibition SAR IRAK-4

Methyl Ester for Fluorogenic Esterase Detection

A series of six imidazo[1,5-a]pyridine derivatives were evaluated as fluorogenic esterase substrates; compounds bearing a methyl ester substituent displayed large signal-to-noise ratios upon enzymatic hydrolysis, whereas the corresponding free carboxylic acid analogs remained non-fluorescent under identical conditions [1]. This turn-on fluorescence behavior is specifically enabled by the methyl ester functional group, making methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride directly applicable as a fluorogenic probe scaffold without additional synthetic modification.

Fluorogenic Esterase Detection
Direct head-to-head comparison
Methyl ester: fluorescent
vs
Carboxylic acid: non-fluorescent
Methyl ester essential for turn-on signal
Live-cell imaging; confocal microscopy
Fluorogenic Probe Esterase Detection Live-Cell Imaging

Hydrochloride Salt Improves Aqueous Solubility

Imidazo[1,5-a]pyridine derivatives supplied as hydrochloride salts exhibit enhanced solubility in aqueous solutions compared to their neutral free base counterparts . Methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride (CAS 2260931-15-3, MW 212.63) provides this solubility advantage over the free base methyl imidazo[1,5-a]pyridine-6-carboxylate (CAS 139183-89-4, MW 176.17), facilitating the preparation of aqueous stock solutions for biological assays and reducing reliance on organic co-solvents such as DMSO.

Aqueous Solubility
Class-level inference
Hydrochloride salt > neutral free base (qualitative)
May support aqueous assay preparation
Data to verify; vendor documentation
Solubility Salt Selection Assay Development

Certified Purity and Batch QC for Reproducible Research

Methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride is supplied at a standard purity of ≥95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses available from vendors . This level of analytical characterization and lot-to-lot traceability is essential for reproducible research, particularly in SAR studies where impurities could confound biological activity measurements.

Purity & QC Traceability
Specification review
≥95% (NMR, HPLC, GC)
Supports reproducible SAR and bioassay data
Batch-specific vendor QC reports
Quality Control Reproducibility Analytical Chemistry

Methyl Imidazo[1,5-a]pyridine-6-carboxylate Hydrochloride: Application Scenarios


FGF Receptor Antagonist Lead Generation with Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine scaffold has been validated to achieve maximal in vivo FGF antagonist activity at 10 mg/kg in mouse models, compared to 50 mg/kg for the indolizine scaffold class [1]. Methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride serves as a key intermediate for building focused libraries around this privileged core, enabling medicinal chemistry teams to exploit the scaffold's inherent 5-fold potency advantage in FGF-targeted programs addressing oncology, inflammation, or fibrotic diseases.

Turn-On Fluorogenic Probes for Esterase Detection and Live-Cell Imaging

The methyl ester functionality at the 6-position of this compound is essential for esterase-mediated turn-on fluorescence, a property validated in comparative studies showing that the free carboxylic acid analog produces no fluorescent signal [1]. Researchers developing esterase activity assays, high-throughput screening substrates, or live-cell imaging probes can directly employ this compound as a scaffold, leveraging its large signal-to-noise ratio and compatibility with confocal fluorescence microscopy.

Kinase Inhibitor SAR Exploration at the 6-Position Pharmacophore

SAR data demonstrate that 6-position substitution on the imidazo[1,5-a]pyridine core can enhance kinase inhibition potency by 4- to 500-fold [1]. This compound provides a pre-installed methyl ester at this critical position, allowing medicinal chemists to use it as a starting point for further derivatization (amide formation, hydrolysis to carboxylic acid, reduction to alcohol) while maintaining the 6-position substitution that drives target binding affinity.

Aqueous-Compatible Biochemical Assays with Reduced Co-Solvent Interference

The hydrochloride salt form provides enhanced aqueous solubility compared to the neutral free base [1], enabling the preparation of aqueous stock solutions that minimize DMSO concentration in biochemical and cellular assays. This property is particularly valuable for high-throughput screening campaigns where high DMSO levels can cause solvent toxicity artifacts, and for biophysical assays (e.g., SPR, ITC) that require fully aqueous conditions.

Application
Selection Property
Validation Focus
FGF signaling pathway studies
Scaffold potency context
In vivo model-response interpretation
Esterase activity probe development
Fluorogenic methyl ester functionality
Esterase-mediated turn-on signal validation
Kinase inhibitor SAR exploration
6-position pharmacophore substitution
Biochemical potency context verification
Aqueous assay compatibility
Hydrochloride salt solubility
Co-solvent interference minimization
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